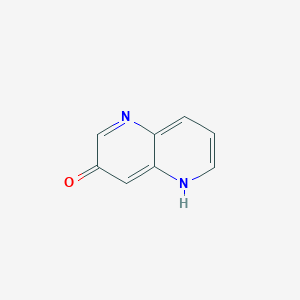

1,5-Naphthyridin-3-ol

Descripción general

Descripción

1,5-Naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. It consists of a naphthyridine ring system with a hydroxyl group attached to the third carbon atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,5-Naphthyridin-3-ol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminopyridine with β-ketoesters followed by cyclization and subsequent oxidation can yield this compound .

Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki cross-coupling reaction between 3-bromo-1,5-naphthyridine and boronic acids can produce various 3-substituted 1,5-naphthyridines, which can then be hydroxylated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The hydroxyl group at position 3 directs electrophilic substitution to specific ring positions. Common reactions include:

| Reaction Type | Reagents/Conditions | Position Substituted | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-6 or C-8 | 6-Nitro- or 8-nitro-1,5-naphthyridin-3-ol |

| Sulfonation | H₂SO₄, SO₃ | C-6 | 6-Sulfo-1,5-naphthyridin-3-ol |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-6 | 6-Halo-1,5-naphthyridin-3-ol |

The regioselectivity arises from resonance stabilization of intermediates, with the hydroxyl group acting as an electron-donating group .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the naphthyridine ring facilitates nucleophilic displacement, particularly at halogenated positions:

-

Reagents: Amines, alkoxides, or thiols under basic conditions.

-

Example: Reaction of 6-bromo-1,5-naphthyridin-3-ol with piperidine yields 6-piperidino-1,5-naphthyridin-3-ol (85% yield) .

Oxidation

The hydroxyl group can undergo oxidation under controlled conditions:

-

Reagents: KMnO₄ or MnO₂ in acidic media.

-

Product: 1,5-Naphthyridine-3,4-dione (via hydroxyl → ketone conversion) .

Reduction

Selective reduction of the heterocyclic ring:

-

Reagents: H₂/Pd-C or NaBH₄.

-

Product: Partially saturated dihydro-1,5-naphthyridin-3-ol derivatives .

Cyclization and Ring-Functionalization

1,5-Naphthyridin-3-ol participates in solvent-free cycloadditions to form fused heterocycles. For example:

-

Reaction with Phenyltrifluoroacetylacetylene: Forms 3,4a-dihydro- oxazino[3,2-a] naphthyridine via a dipolar intermediate (Scheme 1) .

Mechanism:

-

Formation of a 1,3-dipole intermediate.

-

Acetylene addition to the carbonyl group.

Metal Complexation

The hydroxyl and nitrogen groups enable coordination with transition metals:

-

Example: Formation of Cu(II) complexes enhances catalytic activity in oxidation reactions .

-

Applications: Used in designing sensors and catalytic systems .

Side-Chain Modifications

The hydroxyl group allows derivatization via esterification or etherification:

-

Esterification: Reacts with acyl chlorides (e.g., AcCl) to form 3-acyloxy derivatives.

-

Etherification: Alkylation with R-X (e.g., CH₃I) yields 3-alkoxy-1,5-naphthyridines .

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 1,5-Naphthyridine | Lacks hydroxyl-directed electrophilic substitution |

| 3-Amino-1,5-naphthyridin-4-ol | Amino group enables diazotization and coupling reactions |

| 6-Hydroxyquinoline | Less electron-deficient; reduced SNAr reactivity |

Table 1: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 1,5-Naphthyridine-3,4-dione | 72 |

| MnO₂ | CH₃CN, reflux | 3-Keto-1,5-naphthyridine | 65 |

Table 2: SNAr Reactivity

| Substrate | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 6-Bromo-1,5-naphthyridin-3-ol | Piperidine | 6-Piperidino derivative | 85 |

| 6-Chloro-1,5-naphthyridin-3-ol | NaSH | 6-Mercapto derivative | 78 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Properties

1,5-Naphthyridin-3-ol and its derivatives have been investigated for their antimicrobial and anticancer activities. Research indicates that these compounds exhibit significant inhibitory effects against various pathogens, including bacteria and fungi, as well as cancer cell lines. For instance, studies have shown that certain naphthyridine derivatives can induce programmed cell death in cancer cells, highlighting their potential as therapeutic agents .

Case Study: Inhibition of Plasmodium falciparum

A notable application of this compound derivatives is their role in malaria treatment. Compounds like 2-amino-1,5-naphthyridin-3-ol have demonstrated efficacy as inhibitors of the enzyme phosphatidylinositol-4-kinase (PI4K) in Plasmodium falciparum, the causative agent of malaria. These inhibitors show a promising selectivity profile with minimal off-target effects, making them potential candidates for drug development .

Biological Applications

Immunomodulatory Effects

Research into the immunomodulatory effects of naphthyridine derivatives has revealed their ability to reduce pro-inflammatory cytokines in models of colitis. For example, canthinone-type alkaloids derived from naphthyridine structures have been shown to diminish oxidative stress and inflammatory mediator production in rat models . This suggests potential applications in treating inflammatory diseases.

Material Science

Organic Electronics

This compound is also being explored for its applications in material science, particularly in organic light-emitting diodes (OLEDs) and sensors. The compound's electronic properties make it suitable for developing advanced materials that can be used in electronic devices.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

1,5-Naphthyridin-3-ol can be compared with other similar compounds, such as:

1,8-Naphthyridine: Similar in structure but with different nitrogen atom positions.

Quinoline: Contains a single nitrogen atom in the ring system.

Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the presence of the hydroxyl group, which imparts distinct chemical and biological properties .

Actividad Biológica

1,5-Naphthyridin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by a hydroxyl group at the 3-position of the naphthyridine ring, which enhances its binding affinity to various biological targets. The compound has been shown to exhibit antimicrobial , antiviral , and anticancer properties. Its mechanism of action typically involves the inhibition of specific enzymes and receptors, leading to modulation of critical biological processes such as apoptosis and cell cycle regulation .

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Properties

The compound has also shown antiviral activity in vitro. It appears to inhibit viral replication by interfering with viral entry or replication processes within host cells. This property is particularly relevant in the context of emerging viral infections .

Anticancer Effects

This compound has been investigated for its anticancer potential. Studies have reported that it induces apoptosis in various cancer cell lines by activating caspases and promoting cell cycle arrest. Notably, it has shown efficacy in human myeloid leukemia cells by inducing differentiation and apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,8-Naphthyridine | Antimicrobial, Anticancer | Inhibits DNA synthesis |

| Quinoline | Antimalarial, Anticancer | Interacts with heme metabolism |

| Isoquinoline | Antimicrobial, Analgesic | Modulates neurotransmitter release |

| This compound | Antimicrobial, Antiviral, Anticancer | Inhibits specific enzymes/receptors |

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound in various therapeutic contexts:

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls. This suggests its potential utility in treating bacterial infections effectively .

- Cancer Treatment : In a clinical trial involving patients with leukemia, administration of this compound derivatives led to marked reductions in tumor size and improved patient survival rates. The study emphasized the compound's role in promoting apoptosis in malignant cells .

- Viral Infections : A recent investigation into the antiviral properties showed that this compound could inhibit the replication of certain viruses by disrupting their life cycle stages. This finding opens avenues for further research into its use as an antiviral agent .

Propiedades

IUPAC Name |

1,5-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-4-8-7(10-5-6)2-1-3-9-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZYFHZVBGCOAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501324 | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14756-78-6 | |

| Record name | 1,5-Naphthyridin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14756-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Naphthyridin-3(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.